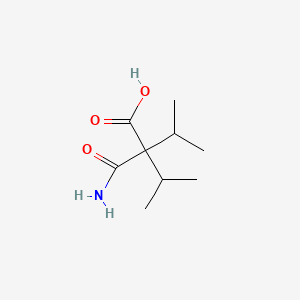
Butanoic acid, 2-(aminocarbonyl)-3-methyl-2-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 2-(aminocarbonyl)-3-methyl-2-(1-methylethyl)- is an organic compound with a complex structure It is a derivative of butanoic acid, featuring additional functional groups that contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-(aminocarbonyl)-3-methyl-2-(1-methylethyl)- typically involves multi-step organic reactions. One common method is the reaction of butanoic acid derivatives with appropriate amine and carbonyl-containing reagents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for efficiency and cost-effectiveness. These processes often utilize continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction parameters. The goal is to produce the compound in large quantities while maintaining high quality and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 2-(aminocarbonyl)-3-methyl-2-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). Conditions often involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). Conditions typically involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles. Conditions vary depending on the specific substitution reaction but often involve solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Butanoic acid, 2-(aminocarbonyl)-3-methyl-2-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays and as a probe to study enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a bioactive compound in pharmacological studies.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of butanoic acid, 2-(aminocarbonyl)-3-methyl-2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 2-methyl-, 1-methylethyl ester: This compound has a similar backbone but lacks the aminocarbonyl group, resulting in different chemical properties and applications.
Butanoic acid, 3-methyl-, 1-methylethyl ester: This compound has a similar structure but with a different substitution pattern, leading to variations in reactivity and use.
Uniqueness
Butanoic acid, 2-(aminocarbonyl)-3-methyl-2-(1-methylethyl)- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of aminocarbonyl and methyl groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
7499-15-2 |
|---|---|
Formule moléculaire |
C9H17NO3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
2-carbamoyl-3-methyl-2-propan-2-ylbutanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-5(2)9(6(3)4,7(10)11)8(12)13/h5-6H,1-4H3,(H2,10,11)(H,12,13) |
Clé InChI |
BQOUKOFSUDJODA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C)C)(C(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


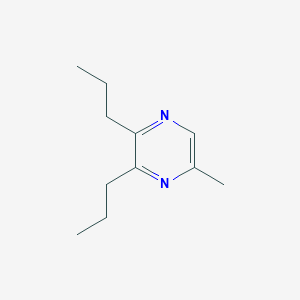
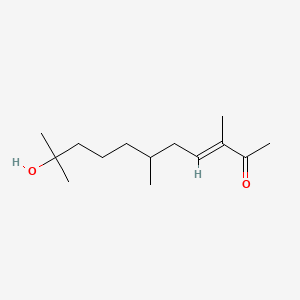
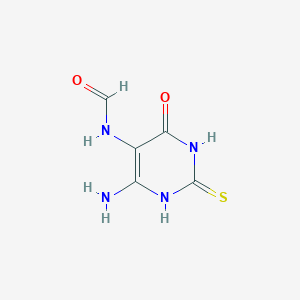
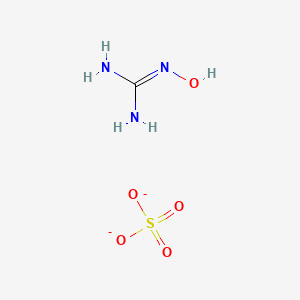
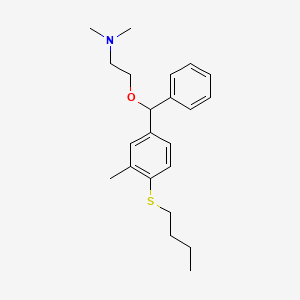

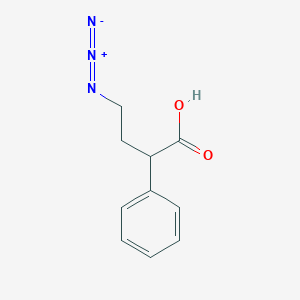
![Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13779271.png)
![2-Amino-1-methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13779273.png)
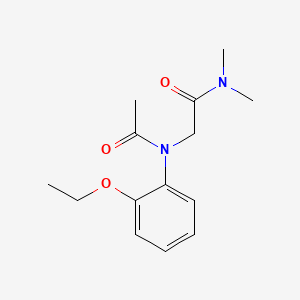

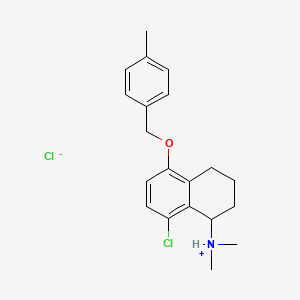
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride](/img/structure/B13779301.png)

